Tri-o-tolylphosphine

Catalog No.
S605420
CAS No.
6163-58-2
M.F
C21H21P
M. Wt
304.4 g/mol
Availability
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Tri-o-tolylphosphine

CAS Number

6163-58-2

Product Name

Tri-o-tolylphosphine

IUPAC Name

tris(2-methylphenyl)phosphane

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

COIOYMYWGDAQPM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C

Synonyms

tris(2-Methylphenyl)-phosphine; Phosphine, tri-o-tolyl- (7CI,8CI); NSC 116667; TOTP; Tri(2-methylphenyl)phosphine; Tri-2-tolylphosphine; Tri-o-tolylphosphine; Tris(2-toluene)phosphine; Tris(2-tolyl)phosphine; Tris(o-methylphenyl)phosphine; Tris(o-to

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C
Origin and Significance

Tris(o-tolyl)phosphine is a synthetic compound not found naturally. Its significance lies in its ability to bind to transition metals, forming stable complexes that act as catalysts for various organic reactions. These reactions are crucial in the synthesis of fine chemicals, pharmaceuticals, and polymers.


Molecular Structure Analysis

Tris(o-tolyl)phosphine has the formula P(C6H4CH3)3, where the phosphorus atom (P) is bonded to three o-tolyl groups. Each o-tolyl group consists of a toluene molecule (methylbenzene) with the methyl group attached at the ortho (o-) position relative to the benzene ring [].

Key Features:

  • A central phosphorus atom with a trigonal pyramidal geometry due to the three bulky o-tolyl groups [].
  • Wide cone angle of 194° between the o-tolyl groups, making it a bulky ligand that can provide steric hindrance around the metal center []. This steric bulk can influence the selectivity of catalytic reactions.

Chemical Reactions Analysis

Synthesis

Tris(o-tolyl)phosphine is typically synthesized by reacting o-lithiotoluene with a chlorophosphine intermediate.

Balanced Chemical Equation:

LiC6H4CH3-2 + PCl3 → P(C6H4CH3)3 + 3 LiCl

Decomposition

Tris(o-tolyl)phosphine slowly oxidizes in air or solution to form the corresponding phosphine oxide (P(C6H4CH3)3O) [].

Other Relevant Reactions

The primary application of tris(o-tolyl)phosphine is its involvement in the formation of transition metal complexes. These complexes act as catalysts for various organic transformations, including:

  • Hydroformylation: Conversion of alkenes to aldehydes.
  • Hydrogenation: Reduction of unsaturated carbon-carbon bonds.
  • Heck reaction: Formation of carbon-carbon bonds between alkenes and aryl halides.

The specific reactions catalyzed by tris(o-tolyl)phosphine complexes depend on the choice of metal and reaction conditions.


Physical And Chemical Properties Analysis

  • Appearance: White solid [].
  • Melting Point: 124 °C (255 °F) [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and toluene [].
  • Stability: Air- and moisture-sensitive; slowly oxidizes to the corresponding phosphine oxide [].

Tris(o-tolyl)phosphine acts as a ligand by donating its lone pair of electrons on the phosphorus atom to a transition metal center. This creates a Lewis acid-base adduct, which activates the metal for subsequent catalytic steps. The wide cone angle and steric bulk of the o-tolyl groups can influence the reaction pathway by affecting the coordination environment around the metal and the accessibility of substrates [].

  • Ligand in Coordination Chemistry: TOP functions as a bidentate chelating ligand, meaning it can bind to a central metal atom through two donor atoms (phosphorus and an adjacent aromatic carbon) []. This ability makes it valuable in forming stable and well-defined complexes with various transition metals, which play a crucial role in various catalytic processes and materials science research [].
  • Catalyst Precursor: TOP can be used as a precursor for the generation of various transition-metal catalysts. When combined with suitable metal precursors and activators, TOP facilitates the formation of well-defined, homogeneous catalysts employed in various organic transformations, including:
    • Suzuki-Miyaura Coupling: This widely used cross-coupling reaction allows for the efficient formation of carbon-carbon bonds between aryl/vinyl boronic acids and aryl/vinyl halides []. TOP serves as a ligand in palladium-based catalysts for this reaction, enabling the synthesis of diverse organic molecules, including pharmaceuticals, agrochemicals, and advanced materials [].
    • Stille Coupling: Similar to Suzuki-Miyaura coupling, the Stille coupling reaction involves the formation of carbon-carbon bonds between organotin reagents and aryl/vinyl halides []. TOP can be used as a ligand in palladium-based catalysts for this reaction as well, offering an alternative method for the construction of complex organic molecules [].
    • Negishi Coupling: This coupling reaction utilizes organozinc reagents to form carbon-carbon bonds with various organic electrophiles []. TOP can be employed as a ligand in palladium or nickel-based catalysts for Negishi coupling, expanding the toolbox available for organic synthesis [].
    • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds between various amine nucleophiles and aryl/vinyl halides []. TOP can be utilized as a ligand in palladium-based catalysts for Buchwald-Hartwig amination, facilitating the synthesis of diverse nitrogen-containing molecules with applications in pharmaceuticals and materials science [].

XLogP3

5.7

UNII

5M32DK8XA8

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 101 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 100 of 101 companies with hazard statement code(s):;
H315 (97%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (14%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6163-58-2

Wikipedia

Tris(o-tolyl)phosphine

General Manufacturing Information

Phosphine, tris(2-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15
Trost et al. Use of alpha-trifluoromethyl carbanions for palladium-catalysed asymmetric cycloadditions. Nature Chemistry, DOI: 10.1038/s41557-019-0412-9, published online 3 February 2020

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